3-Acetyl-2,5-dimethylthiophene CAS number and properties
3-Acetyl-2,5-dimethylthiophene CAS number and properties
An In-depth Technical Guide to 3-Acetyl-2,5-dimethylthiophene
Introduction
3-Acetyl-2,5-dimethylthiophene, a substituted thiophene, is a significant chemical compound utilized in various industrial and research applications. It is recognized for its characteristic burnt and nutty flavor profile, leading to its use as a flavoring agent in food products such as roasted nuts, chocolate, and meat.[1] In the realm of scientific research, it serves as a valuable precursor in the synthesis of more complex molecules, including heterocyclic ketimines and thiosemicarbazones.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and relevant experimental workflows for professionals in research and drug development.
Chemical Identification and Properties
The fundamental identification and physicochemical properties of 3-Acetyl-2,5-dimethylthiophene are summarized below.
Identifiers
| Identifier | Value |
| CAS Number | 2530-10-1[1][3][5][6][7][8][9][10] |
| IUPAC Name | 1-(2,5-dimethylthiophen-3-yl)ethanone[8] |
| Molecular Formula | C₈H₁₀OS[1][3][5][6][7][8][10][11] |
| Molecular Weight | 154.23 g/mol [1][3][6][7][8][9][11] |
| EINECS Number | 219-779-5[1][7][8][9] |
| SMILES | CC1=CC(=C(S1)C)C(=O)C[7][8] |
| InChI Key | PUSJAEJRDNPYKM-UHFFFAOYSA-N[5][8][9][10][11][12] |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow or orange liquid[1][7] |
| Density | 1.086 g/mL at 25 °C[6][7][9] |
| Boiling Point | 105-108 °C at 15 mmHg[6][7][9] / 223-225 °C at 760 mmHg[8] |
| Flash Point | >93.33 °C (>200 °F)[1] / 99 °C (210.2 °F) - closed cup[9] |
| Refractive Index | n20/D 1.544[1][6][9] |
| Solubility | Soluble in alcohol; Insoluble in water[2][6] |
| Vapor Pressure | 0.0982 mmHg at 25°C[6] |
Safety and Handling
While some sources indicate that the substance does not meet GHS hazard criteria, others classify it as an irritant.[8] Standard laboratory safety protocols should be followed.
Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[8] |
| H319 | Causes serious eye irritation[8] |
| H335 | May cause respiratory irritation[2] |
Precautionary Measures
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| S24/25 | Avoid contact with skin and eyes.[6] |
| S36 | Wear suitable protective clothing.[1] |
Experimental Protocols and Workflows
Synthesis of Substituted Acetylthiophenes
While a specific protocol for 3-Acetyl-2,5-dimethylthiophene was not detailed in the provided search results, a general synthesis approach for related compounds involves the acylation of a corresponding thiophene precursor. A representative workflow for the synthesis of a similar compound, 3-acetylthiophene, involves a Grignard reaction followed by oxidation.[13] The synthesis of 3-acetyl-2-aminothiophenes has been achieved via a modified Gewald reaction.[14]
Below is a generalized logical workflow for the synthesis and purification of a substituted acetylthiophene.
Caption: Generalized workflow for the synthesis and purification of 3-Acetyl-2,5-dimethylthiophene.
Compound Characterization Workflow
The identity and purity of the synthesized 3-Acetyl-2,5-dimethylthiophene would be confirmed through a series of analytical techniques. Spectroscopic data, including infrared (IR) and mass spectra (MS), are available through the NIST WebBook.[5][10][12]
The logical flow for the characterization process is outlined below.
Caption: Analytical workflow for the characterization and purity assessment of the final product.
Applications
-
Flavoring Agent: It is used to impart burnt, nutty flavors to food products.[1] Normal usage levels in finished consumer products range from 0.02 to 2 ppm.[1]
-
Synthetic Intermediate: It serves as a building block in the synthesis of heterocyclic ketimines, thiosemicarbazone, and semicarbazone derivatives, which are of interest in medicinal chemistry and material science.[2][3][4]
Conclusion
3-Acetyl-2,5-dimethylthiophene is a well-characterized compound with established properties and applications. Its CAS number is 2530-10-1.[1][3][5][6][7][8][9][10] This guide provides essential technical data and procedural workflows to support researchers and developers in its safe handling, synthesis, and analysis. The availability of reference spectroscopic data from institutions like NIST is crucial for the verification of this compound in a laboratory setting.[5][10][12]
References
- 1. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]
- 2. 3-Acetyl-2,5-dimethylthiophene, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. 3-Acetyl-2,5-dimethylthiophene 99 2530-10-1 [sigmaaldrich.com]
- 5. 3-Acetyl-2,5-dimethylthiophene [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 3-Acetyl-2,5-dimethylthiophene | CAS 2530-10-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 3-Acetyl-2,5-dimethylthiophene [webbook.nist.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 3-Acetyl-2,5-dimethylthiophene [webbook.nist.gov]
- 13. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
